molecular formula C8H8BrNO3 B176696 Methyl 3-amino-5-bromo-2-hydroxybenzoate CAS No. 141761-82-2

Methyl 3-amino-5-bromo-2-hydroxybenzoate

Cat. No.: B176696
CAS No.: 141761-82-2
M. Wt: 246.06 g/mol
InChI Key: OLJRJOTYBRIVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-5-bromo-2-hydroxybenzoate: is an organic compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . It is also known by other names such as methyl 3-amino-5-bromosalicylate and 2-amino-4-bromo-6-(methoxycarbonyl)phenol . This compound is a derivative of benzoic acid and features both amino and bromo substituents, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Methyl 3-amino-5-bromo-2-hydroxybenzoate, also known as Methyl 3-amino-5-bromo-2-hydroxybenzenecarboxylate, is a chemical compound with the molecular weight of 246.06 . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of methyl 3-amino-5-bromo-2-hydroxybenzoate typically begins with 3-amino-5-bromo-2-hydroxybenzoic acid.

    Esterification: The carboxylic acid group of 3-amino-5-bromo-2-hydroxybenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Pharmacological Studies: This compound is used in the development of drugs due to its potential biological activity.

Industry:

Comparison with Similar Compounds

Uniqueness: Methyl 3-amino-5-bromo-2-hydroxybenzoate is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which allows for a wide range of chemical reactions and applications. The bromo substituent further enhances its reactivity and utility in organic synthesis .

Properties

IUPAC Name

methyl 3-amino-5-bromo-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJRJOTYBRIVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576547
Record name Methyl 3-amino-5-bromo-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141761-82-2
Record name Methyl 3-amino-5-bromo-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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